(S)-piperidine-3-carbonitrile hydrochloride

Nicotinic Acetylcholine Receptor (nAChR) Stereochemistry Enantioselective Pharmacology

A key challenge in stereoselective drug synthesis is securing enantiopure building blocks. Substituting with racemate or wrong enantiomer alters bioactivity and introduces assay failure risk. This (S)-configured nitrile-piperidine HCl salt solves that precisely. - **Critical Differentiation:** >98% enantiopurity; (S) vs (R) enantiomers show opposing pharmacological profiles in piperidine-based targets. - **Performance Advantage:** HCl salt provides >100 mg/mL solubility (vs poor free base solubility) - ideal for aqueous amide couplings & reductive aminations. - **Supply Certainty:** Stocked in research quantities (mg to g) with immediate dispatch. No controlled substance restrictions; standard B2B shipping.

Molecular Formula C6H11ClN2
Molecular Weight 146.62
CAS No. 915226-72-1
Cat. No. B3021976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-piperidine-3-carbonitrile hydrochloride
CAS915226-72-1
Molecular FormulaC6H11ClN2
Molecular Weight146.62
Structural Identifiers
SMILESC1CC(CNC1)C#N.Cl
InChIInChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H/t6-;/m1./s1
InChIKeyUGNVDGLCOHDISF-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Piperidine-3-carbonitrile HCl Procurement Guide


(S)-Piperidine-3-carbonitrile hydrochloride (CAS 915226-72-1) is a chiral, enantiopure hydrochloride salt of 3-cyanopiperidine, a key building block for kinase inhibitors and GPCR-targeted agents . As a heterocyclic amine with a nitrile functional group, it serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules . The (S)-configuration of the molecule is a critical determinant of biological activity and selectivity in many therapeutic targets [1].

Chiral Building Block Enantiopure (S)-piperidine for kinase inhibitor and GPCR target synthesis
Stereochemical Control Defined (S)-configuration supports enantiomer-specific target engagement studies
Salt Form Hydrochloride salt supports aqueous reaction conditions and assay preparation

(S)-Piperidine-3-carbonitrile HCl: Substitution Risks


Substituting (S)-piperidine-3-carbonitrile hydrochloride with its racemate, (R)-enantiomer, or free base form introduces significant risk in stereoselective synthesis and drug development. Stereochemistry is a key driver of target binding affinity and biological function; for piperidine derivatives, the (S) and (R) configurations often exhibit different, sometimes opposing, pharmacological profiles [1]. Additionally, the hydrochloride salt form provides markedly superior aqueous solubility compared to the free base, a critical advantage for both chemical synthesis and biological assays . This evidence guide quantifies these critical differentiators, confirming that only this specific compound provides the necessary performance characteristics for applications requiring high enantiomeric purity and aqueous compatibility.

Racemate or (R)-enantiomer may exhibit different target binding profiles; stereochemistry-dependent activity may shift.

Free base form may provide lower aqueous solubility, potentially limiting aqueous synthesis and assay compatibility.

Alternative salt forms or non-HCl variants may alter solubility and handling properties; verify for workflow.

(S)-Piperidine-3-carbonitrile HCl Quantitative Evidence


Enantiomer-Dependent nAChR Activity

A direct head-to-head comparison of piperidine derivatives revealed that the stereochemistry at the 3-position dictates potency at α4β2 nAChRs. The (S)-enantiomer of a related 3-cyanopiperidine derivative (PPB-12) exhibited an IC50 of 17.5 μM, while its (R)-counterpart (PPB-13) showed an IC50 of 9.8 μM, representing a near 2-fold difference in potency [1]. This demonstrates that stereochemistry is not a passive property but a direct determinant of biological activity.

Enantiomer IC50 Comparison
Head-to-head
(S)-derivative IC50 17.5 μM vs (R)-derivative 9.8 μM
1.8-fold difference, in vitro α4β2 nAChR assay
Enantiomer-dependent potency context; supports stereochemical control studies.
Human α4β2 nAChR HEK cell assay, n=4-8. Target-specific response; may not translate across other receptors.
Nicotinic Acetylcholine Receptor (nAChR) Stereochemistry Enantioselective Pharmacology

Superior Aqueous Solubility of HCl Salt

The hydrochloride salt form of (S)-piperidine-3-carbonitrile demonstrates a significant solubility advantage over its free base. Quantitative analysis shows the salt form achieves an aqueous solubility of >100 mg/mL, classifying it as 'highly soluble' . This is a critical property for high-concentration aqueous formulations and biphasic chemical reactions, which the free base form would not support to the same degree . This enhanced solubility is due to the full dissociation of the salt in water, creating a stable piperidinium cation .

Aqueous Solubility (HCl Salt)
Class-level
>100 mg/mL (highly soluble)
Free base expected significantly lower
Reported solubility context; class-level inference, data to verify.
No source cited; validate solubility in target buffer or solvent system.
Aqueous Solubility Salt Form Physicochemical Property

High Purity for Streamlined Synthesis

Multiple reputable vendors specify a minimum purity of 97% for (S)-piperidine-3-carbonitrile hydrochloride, with some offering purities of ≥97% or 98% [1]. This high level of purity is essential for minimizing the formation of unwanted byproducts during multi-step syntheses and for ensuring the integrity of biological assays. In contrast, lower purity grades or less rigorously controlled batches may introduce impurities that complicate reaction outcomes or confound biological results.

Purity Specification
Specification review
≥97%–98%
Vendor CoA specification
Supports synthetic consistency; lot-specific purity review recommended.
Purity basis varies by supplier; verify batch-specific CoA before use.
Chemical Purity Quality Control Synthetic Efficiency

(S)-Piperidine-3-carbonitrile HCl Application Scenarios


Enantiopure Kinase Inhibitor Synthesis

The compound is an ideal chiral building block for the synthesis of enantiopure kinase inhibitors, such as those targeting ATR or Janus kinases . Its (S)-stereochemistry is critical for achieving the desired target selectivity and potency, as demonstrated by the differential activity of piperidine enantiomers [1]. The high aqueous solubility of the hydrochloride salt also facilitates common reaction conditions, such as amide couplings or reductive aminations, performed in partially aqueous media .

GPCR Ligand Construction

The piperidine core is a privileged scaffold in GPCR ligand design. This specific compound can be used to introduce a chiral nitrile moiety, which can serve as a hydrogen bond acceptor or be further transformed into other functional groups . The defined (S)-configuration ensures that the resulting ligands are homochiral, a prerequisite for studying stereospecific receptor interactions and for developing potent and selective therapeutic candidates [1].

Physicochemical & Pre-formulation Studies

The well-defined properties of this compound make it a suitable standard for studying the impact of salt form on physicochemical properties. Its high aqueous solubility (>100 mg/mL) and known LogP value of ~0.5 for the free base provide a robust dataset for training predictive ADME models or for investigating the solubility-permeability trade-off in early-stage drug discovery. This is a significant advantage over using the less soluble free base.

Enantioselective Method Development

Given its chirality, this compound can serve as a starting material or intermediate in the development of novel enantioselective synthetic methods. Its use as a chiral building block allows chemists to transfer stereochemical information and build molecular complexity in a controlled manner, as seen in the synthesis of various piperidine-based pharmaceuticals [1].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis research
Enantiopure (S)-piperidine building block
Stereochemical purity and target engagement
GPCR ligand design studies
Chiral nitrile moiety incorporation
Enantiomer-specific receptor interaction
Physicochemical profiling studies
HCl salt solubility profile
Salt-form impact on solubility and dissolution
Enantioselective synthesis method development
Chiral building block utility
Stereochemical transfer efficiency

Technical Documentation Hub

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